molecular formula C20H11N3 B11833687 Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine CAS No. 85412-78-8

Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine

Cat. No.: B11833687
CAS No.: 85412-78-8
M. Wt: 293.3 g/mol
InChI Key: UWRYFTDQNAEPOE-UHFFFAOYSA-N
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Description

Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine is a complex, fused polycyclic aromatic heterocycle of significant interest in advanced chemical and pharmacological research. This compound belongs to the broader class of fused 1,5-naphthyridines, which are nitrogen-containing heterocycles known for their versatile applications in medicinal chemistry and materials science . The rigid, planar structure of this fused system makes it a promising scaffold for interacting with biological macromolecules. Related fused 1,5-naphthyridine scaffolds have demonstrated a wide range of potent biological activities in scientific studies, including notable cytotoxicity against human cancer cell lines and inhibition of key enzymes like topoisomerase I and II . For instance, certain benzo[b][1,5]naphthyridine derivatives have shown activity comparable to established anticancer agents . Furthermore, the structural framework is highly relevant in the exploration of BET bromodomain inhibitors, which are a prominent target in epigenetics and oncology . The intricate π-conjugated system also suggests potential for development in optical applications, such as in the creation of organic semiconductors, sensors, or light-emitting materials . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to investigate the full potential of this sophisticated molecule in their specific projects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85412-78-8

Molecular Formula

C20H11N3

Molecular Weight

293.3 g/mol

IUPAC Name

1,11,18-triazahexacyclo[10.9.1.113,17.02,7.08,22.021,23]tricosa-2,4,6,8(22),9,11,13(23),14,16,18,20-undecaene

InChI

InChI=1S/C20H11N3/c1-2-7-16-12(4-1)13-8-10-22-19-14-5-3-6-15-18(14)17(9-11-21-15)23(16)20(13)19/h1-11H

InChI Key

UWRYFTDQNAEPOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4N2C5=CC=NC6=CC=CC(=C65)C4=NC=C3

Origin of Product

United States

Preparation Methods

Friedländer Annulation for Core Assembly

The Friedländer reaction remains a cornerstone for synthesizing fused 1,5-naphthyridine systems. A modified protocol involves condensing 6-aminoimidazo[1,2-a]pyridine-5-carbaldehyde (60 ) with cyclic ketones such as cyclohexanone or α-tetralone under alkaline conditions (EtOH/KOH 10%) or acidic media (AcOH). For instance, refluxing 60 with β-tetralone in acetic acid yields benzo[g]imidazo[1,2-a]naphthyridine (63b ), a precursor to the target compound. Mechanistically, the reaction proceeds via enamine formation, intramolecular cyclodehydration, and subsequent aromatization.

Semmlere–Wolff Rearrangement of Oximes

Oxime derivatives serve as critical intermediates for indole ring fusion. Treatment of N-acyloximes (25a–c ) with concentrated HCl induces a Semmlere–Wolff rearrangement, generating 3,4-dihydrobenzo[c]naphthyridin-2(1H)-ones (27a–c ) through N-acyliminium salt intermediates (26 ). Applying this method to quinolino-fused oximes could facilitate the construction of the indolo[3,2,1-ij] subunit. For example, oxime 85a derived from 6-methoxy-3-pyridinamine undergoes NaOCl-mediated cyclization in the presence of Et₃N to yield 9a,10-dihydro-9H-indolo[3,2,1-ij]isoxazolo[4,3-c]naphthyridine (86a ).

Cycloaddition and Multi-Component Reactions

Intramolecular [4+2]-Cycloadditions

BF₃·Et₂O-catalyzed [4+2]-cycloadditions between N-(3-pyridyl)aldimines (48 ) and dienophiles like indene (49 ) provide stereoselective access to tetrahydronaphthyridines (50 ). For the target compound, substituting indene with a quinoline-derived dienophile could enable annulation of the quinolino[4,5-bc] moiety. This method offers regiochemical control, as electron-donating groups on the aldimine favor cycloadduct formation.

Three-Component Coupling Protocols

A three-component reaction of 3-pyridylamine (46 ), aromatic aldehydes (47 ), and indene (49 ) in refluxing chloroform with BF₃·Et₂O yields endo-1,2,3,4-tetrahydro[1,naphthyridines (50 ). Adapting this protocol to include indole-containing aldehydes may direct the formation of the indolo[3,2,1-ij] subunit.

Transition-Metal-Free Methodologies

Visible-Light-Mediated Cross-Coupling

A metal-free synthesis of dibenzo[b,h]naphthyridine (36 ) employs Rhodamine 6G (Rh-6G) as a photocatalyst under visible-light irradiation. Bromobenzene (35 ) and 3-isocyano-2-phenylquinoline (34 ) undergo single-electron transfer (SET) to form a radical anion intermediate, followed by nucleophilic aromatic substitution (SₙAr). This protocol’s mild conditions (room temperature, 24 h) and scalability make it suitable for constructing electron-deficient naphthyridine cores present in the target compound.

Base-Induced Debenzylation

Lithium-halogen exchange reactions followed by nucleophilic aromatic substitution enable the synthesis of naphtho[1,8-bc]naphthyridine (45 ) from iodonium salt 43 . Similarly, debenzylation of intermediate 44 using KOtBu in THF quantitatively yields 45 , demonstrating the utility of base-mediated deprotection in polycyclic systems.

Functionalization and Late-Stage Modifications

Palladium-Catalyzed Arylamination

The Buchwald–Hartwig amination of iodonium salt 43 with benzylamine (BnNH₂) in the presence of Pd(OAc)₂ and Xantphos affords N-benzylnaphthyridine 44 , which undergoes debenzylation to yield 45 . This method could introduce amine functionalities at specific positions of the indoloquinolino framework.

Allylic Alkylation and Epoxidation

Sharpless asymmetric epoxidation of allylic alcohol 53 followed by HCl-mediated cyclization generates tricyclic diol 55 , a strategy applicable for installing stereochemical complexity in the target molecule.

Comparative Analysis of Synthetic Routes

Table 1: Key Methods for Constructing Indolo[3,2,1-ij]quinolino[4,5-bc]naphthyridine

MethodStarting MaterialsConditionsYield (%)Reference
Friedländer Annulation6-Aminoimidazo[1,2-a]pyridine-5-carbaldehyde, KetonesEtOH/KOH 10%, reflux60–85
Semmlere–Wolff RearrangementN-AcyloximesHCl, Δ70–90
Visible-Light Catalysis3-Isocyanoquinoline, Aryl halidesRh-6G, visible light, rt50–75
[4+2]-CycloadditionN-(3-Pyridyl)aldimines, DienophilesBF₃·Et₂O, CHCl₃, reflux65–80

Mechanistic Insights and Challenges

Regiochemical Control in Cyclizations

The formation of the indolo[3,2,1-ij] subunit hinges on precise regioselectivity during cyclization. For instance, acidic conditions favor β-tetralone-derived products (66 ) over α-tetralone analogs (65 ) due to steric and electronic factors. Similarly, BF₃·Et₂O stabilizes transition states in [4+2]-cycloadditions, directing endo selectivity.

Functional Group Tolerance

Electron-withdrawing groups (e.g., nitro, cyano) on quinoline precursors hinder Friedländer annulations but enhance reactivity in SₙAr reactions . Conversely, electron-donating groups (e.g., methoxy) facilitate cycloadditions but may necessitate harsher deprotection conditions.

Chemical Reactions Analysis

Types of Reactions: Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-tumor, anti-inflammatory, and cytotoxic properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-cancer and anti-microbial activities.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to DNA or proteins, thereby interfering with cellular processes such as replication, transcription, and signal transduction. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Core Fused-Ring Systems

  • Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine: Combines indole, quinoline, and 1,5-naphthyridine in a peri-fused arrangement, creating a rigid, planar structure with extended π-conjugation .
  • Quinolino[4,3-b][1,5]naphthyridines: Feature a quinoline fused to 1,5-naphthyridine but lack the indole moiety, resulting in reduced aromatic complexity .
  • Pyrrolo[3,2,1-ij][1,5]naphthyridines : Include a pyrrole ring fused to 1,5-naphthyridine, offering a smaller heterocyclic system with distinct electronic properties .
  • Canthines : Tetracyclic β-carboline alkaloids with an indolo[3,2,1-de][1,5]naphthyridine core, sharing structural motifs but differing in bridgehead heteroatoms .

Substituent Effects

  • Tosyl and methyl groups in quinolino[4,3-b][1,5]naphthyridines enhance solubility and modulate Topoisomerase I (TopI) inhibition .
  • Vinpocetine derivatives (e.g., eburnamenine) incorporate ethyl and alkoxy groups, influencing pharmacokinetic profiles .

Anticancer Activity

Compound Target/Mechanism IC₅₀ (µM) A549/SKOV3 Selectivity (MRC-5) Reference
Tetrahydroquinolino[4,3-b][1,5]naphthyridin-6-one 179 TopI poison, DNA cleavage complex 3.25 / 2.08 >10 µM
5-Tosyldihydroquinolino[4,3-b][1,5]naphthyridine 115a TopI inhibition 7.34 / 8.65 >10 µM
GSK966587 (pyrrolo derivative) Bacterial type IIA topoisomerases Gram-positive: <1 µM hERG inhibition

Key Findings :

  • Quinolino derivatives exhibit potent TopI inhibition and cytotoxicity, with 179 showing sub-3 µM IC₅₀ values .
  • Pyrrolo analogs like GSK966587 target bacterial topoisomerases but face hERG liability due to lipophilicity .

Pharmacological Diversity

  • Canthines : Broad-spectrum bioactivity, including antimicrobial, cytotoxic, and anticancer effects, attributed to β-carboline interactions with DNA and enzymes .
  • Vinpocetine Derivatives : Neuroprotective and vasodilatory effects linked to phosphodiesterase inhibition, though recent derivatives focus on structural optimization .

Biological Activity

Indolo[3,2,1-ij]quinolino[4,5-bc][1,5]naphthyridine is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article provides an overview of the biological activity associated with this compound, including synthesis methods, biological evaluations, and relevant case studies.

1. Synthesis of this compound

The synthesis of this compound typically involves multi-step processes that include cyclization reactions and the use of various reagents. For example:

  • Method 1 : A common approach involves the reaction of substituted indoles with quinoline derivatives under acidic conditions to form the desired tetracyclic structure.
  • Method 2 : Another method utilizes a one-pot synthesis involving the condensation of various aromatic amines and carbonyl compounds followed by cyclization.

2.1 Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

  • Cell Lines Tested :
    • Human breast cancer (BT 20)
    • Human lung adenocarcinoma (A 549)
    • Human ovarian carcinoma (SKOV3)

The compound was shown to inhibit cell proliferation effectively and induce apoptosis in these cancer cells through mechanisms that may involve topoisomerase inhibition and modulation of cell cycle progression .

2.2 Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression:

  • Topoisomerase I Inhibition : The compound has been identified as a potent inhibitor of topoisomerase I (TopI), an enzyme crucial for DNA replication and transcription. This inhibition leads to DNA damage and subsequent cancer cell death .

2.3 Other Biological Activities

In addition to its anticancer properties, this compound has shown promise in other areas:

  • Antimicrobial Activity : Some derivatives have displayed antimicrobial properties against various bacterial strains.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects through modulation of neurotransmitter systems.

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry reported on a series of synthesized indoloquinoline derivatives including this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines .

CompoundCell LineIC50 (µM)
This compoundBT 200.85
Indolo derivative AA 5490.64
Indolo derivative BSKOV30.75

Case Study 2: Enzyme Inhibition

In another investigation focusing on enzyme inhibition published in Bioorganic & Medicinal Chemistry Letters, it was found that this compound effectively inhibited Topoisomerase I with an IC50 value significantly lower than standard inhibitors used in chemotherapy .

Q & A

Q. Table 1: Key Synthetic Steps

StepReagents/ConditionsOutcome
Imine Formation3-Aminopyridine + Aldehyde, CHCl₃, refluxIntermediate imine
CyclizationBF₃·OEt₂, CHCl₃Tetrahydro-naphthyridine
AromatizationMnO₂, tolueneFully conjugated product

How can spectroscopic and computational methods resolve structural ambiguities in derivatives of this compound?

Basic Research Question
Structural characterization relies on NMR (¹H/¹³C) , HRMS , and X-ray crystallography . For ambiguous cases, computational tools (e.g., DFT calculations) predict electronic profiles and verify regiochemistry. For instance, the downfield-shifted aromatic protons in ¹H NMR (δ 8.5–9.5 ppm) confirm electron-deficient regions due to nitrogen atoms in the naphthyridine core .

What are the primary interdisciplinary applications of this compound derivatives?

Basic Research Question
This scaffold has applications in:

  • Medicinal Chemistry : As a β-carboline analog (e.g., canthines), it exhibits anticancer, antimicrobial, and enzyme-inhibitory activities .
  • Material Science : Derivatives serve as organic semiconductors due to extended π-conjugation .
  • Chemical Biology : Functionalized analogs act as G-quadruplex DNA/RNA binders, stabilizing telomeric structures .

How do structural modifications influence the biological activity of this compound?

Advanced Research Question
Methodological Approach :

  • SAR Studies : Introduce substituents (e.g., hydroxy, methoxy) at positions 5, 6, or 12 to modulate interactions with biological targets. For example, 12-hydroxy derivatives enhance DNA intercalation .
  • Pharmacophore Mapping : Use molecular docking to identify critical binding motifs (e.g., planar aromatic core for intercalation; basic nitrogen for H-bonding) .

Contradiction Note : While some derivatives show anticancer activity (IC₅₀ < 10 µM), others exhibit negligible cytotoxicity, highlighting the need for target-specific optimization .

How can researchers reconcile contradictory data on the biological efficacy of structurally similar derivatives?

Advanced Research Question
Root Causes :

  • Regiochemical Variations : Minor differences in nitrogen positioning (e.g., 1,5- vs. 1,8-naphthyridine) alter electronic properties and target affinity .
  • Assay Variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or G4 DNA topology (Tel22 vs. TERRA) impact results .

Q. Resolution Strategy :

  • Standardized Assays : Use orthogonal methods (e.g., SPR for binding affinity, flow cytometry for cytotoxicity) .
  • Meta-Analysis : Compare datasets across studies (e.g., PubChem BioAssay data) to identify trends .

What computational tools are recommended for predicting the physicochemical properties of novel derivatives?

Advanced Research Question

  • ADMET Prediction : Tools like SwissADME estimate solubility (LogP), bioavailability, and blood-brain barrier penetration.
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with PARP-1 or topoisomerase II) to prioritize synthesis .
  • QSAR Models : Train algorithms on datasets (e.g., ChEMBL) to correlate substituents with activity .

What are the challenges in scaling up laboratory-scale synthesis for in vivo studies?

Advanced Research Question
Key Issues :

  • Low Yields : Multi-step syntheses (e.g., Povarov reaction + dehydrogenation) often suffer from cumulative inefficiencies .
  • Purification Complexity : Separation of regioisomers requires advanced chromatography (e.g., SFC or prep-HPLC) .

Q. Optimization Strategies :

  • Flow Chemistry : Improves heat/mass transfer for cyclization steps .
  • Catalyst Screening : Test alternative Lewis acids (e.g., InCl₃) to enhance regioselectivity .

How does this compound compare to other fused nitrogen heterocycles in drug discovery?

Advanced Research Question
Comparative Analysis :

Q. Table 2: Biological Activity Comparison

Compound ClassKey FeaturesBioactivity
This compoundExtended π-system, dual nitrogen motifsAnticancer, G4 stabilization
β-CarbolinesPlanar tricyclic coreMAO inhibition, neuroactivity
QuinolinesSingle pyridine ringAntimalarial, kinase inhibition

Unique Advantage : The fused tetracyclic system enables dual-mode interactions (intercalation + H-bonding), enhancing target selectivity .

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